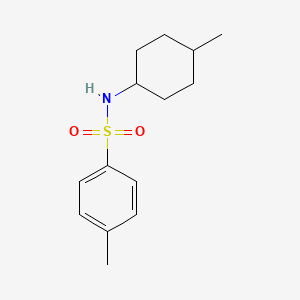
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide, also known as Mecamylamine, is a chemical compound that belongs to the class of tertiary amines. It is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which are important for the transmission of nerve impulses in the central and peripheral nervous systems.
Wirkmechanismus
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide acts as a non-competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. By binding to the receptor, this compound blocks the entry of ions such as sodium and calcium, which are necessary for the transmission of nerve impulses. This results in a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood, attention, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various animal models and clinical studies. These include a decrease in locomotor activity, an increase in exploratory behavior, a reduction in nicotine self-administration, and an improvement in cognitive function. This compound has also been shown to produce side effects such as dry mouth, constipation, and dizziness.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has a high affinity for nAChRs and produces a potent and selective blockade of these receptors. However, this compound also has some limitations. It has a short half-life and requires frequent dosing to maintain its effects. It can also produce non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide. One area of interest is the development of more selective and long-acting nAChR antagonists that can be used for the treatment of nicotine addiction and other neurological disorders. Another area of interest is the investigation of the role of nAChRs in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for more studies on the safety and efficacy of this compound in clinical populations, particularly in children and adolescents with ADHD and Tourette's syndrome.
Conclusion:
This compound is a non-competitive antagonist of nAChRs that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has a well-established mechanism of action and produces a range of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it also has some limitations. There are several future directions for research on this compound, including the development of more selective and long-acting nAChR antagonists and the investigation of the role of nAChRs in the pathophysiology of psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating nicotine addiction, Tourette's syndrome, attention deficit hyperactivity disorder (ADHD), and depression. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h5-6,9-11,13,15H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOBOCRPJUBRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
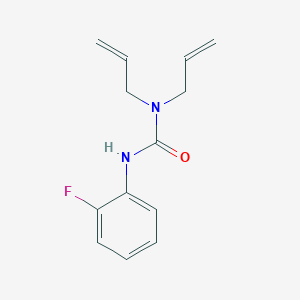
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)

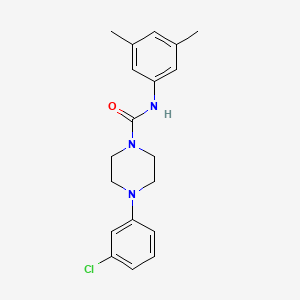
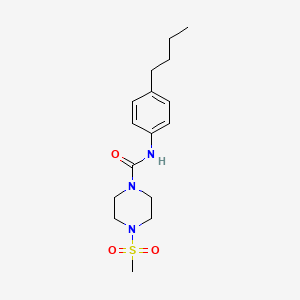
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
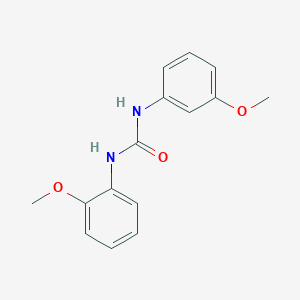
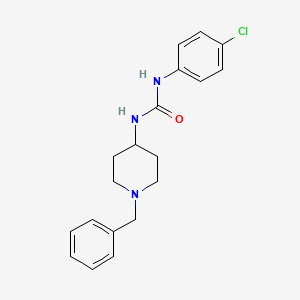
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423134.png)
![N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)